(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide
Description
(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide is a synthetic small molecule characterized by an α,β-unsaturated enamide backbone with a cyano group at the α-position and a 2,5-difluorophenyl substituent at the β-position. The compound’s structural features, including the electron-withdrawing cyano group and fluorinated aromatic ring, suggest its role as a kinase inhibitor, particularly targeting TRK kinases for anticancer applications .
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c1-8(2)17-13(18)10(7-16)5-9-6-11(14)3-4-12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQWBKUNVHZELB-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(C=CC(=C1)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(C=CC(=C1)F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable cyanoacetamide derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its potential biological activities, including:
- Anticancer Activity: Preliminary studies indicate that (E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed significant inhibition of proliferation in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism involves the induction of apoptosis through caspase activation pathways.
Antimicrobial Properties
Research has also explored its antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate. In animal models of neurodegeneration, administration resulted in reduced markers of inflammation and improved cognitive function metrics.
Material Science
In addition to its biological applications, this compound is being investigated for its utility in material science. Its unique chemical structure allows it to serve as a building block for the synthesis of novel polymers and materials with specific electronic or optical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | In vitro analysis on MCF-7 cells | Significant cytotoxicity observed at low concentrations (10 µM), with apoptosis induction confirmed through caspase pathway activation. |
| Antimicrobial Evaluation | Testing against bacterial strains | Effective against multiple strains; potential lead for antibiotic development noted. |
| Neuroprotective Study | Animal models of neurodegeneration | Reduced inflammation markers and cognitive improvement observed following treatment with the compound. |
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Target Compound :
- Core Structure: (E)-enamide with cyano group.
- Key Substituents :
- 2,5-Difluorophenyl (β-position).
- N-propan-2-yl (amide side chain).
Comparators :
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (): Substituents:
- 2,5-Dichlorophenyl (vs. difluorophenyl in target).
- Thiazol-2-yl and 4-hydroxy-3-methoxyphenyl groups.
(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide (): Substituents:
- Difluoromethylsulfanylphenyl and furan-thiazole heterocycles.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (): Substituents:
- Nitro and ethoxyphenyl groups.
Physicochemical and Pharmacokinetic Properties
Key Research Findings
TRK Inhibition : The target compound’s difluorophenyl group optimizes kinase binding by balancing electronic effects and steric bulk, as seen in related TRK inhibitors .
Metabolism : Fluorinated compounds generally exhibit longer half-lives than chlorinated or sulfanyl analogs, as observed in preclinical studies .
Solubility Challenges : Hydrophobic substituents (e.g., isopropyl, dichlorophenyl) limit aqueous solubility, necessitating formulation optimization .
Biological Activity
(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique chemical structure and functional groups, has been studied for its effects on various biological systems, particularly in the context of cancer research and enzyme inhibition.
The molecular formula of this compound is , with a molecular weight of approximately 273.26 g/mol. The compound features a cyano group, a difluorophenyl moiety, and an amide functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from gastric and prostate cancers. For instance, a study demonstrated that derivatives of similar structures exhibited potent inhibitory effects on human gastric carcinoma cell line BGC-823 .
- Enzyme Inhibition :
- Mechanism of Action :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in gastric cancer cells | |
| Enzyme Inhibition | Potential inhibitor of MMPs | |
| Mechanism | Interaction with biological targets |
Case Study 1: Anticancer Efficacy
A study published in ResearchGate evaluated various derivatives of acrylamides similar to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against human gastric carcinoma cells, suggesting that modifications to the structure can enhance biological activity .
Case Study 2: Enzyme Inhibition Profiles
In another study focusing on enzyme inhibition, compounds related to this compound were tested for their ability to inhibit MMPs. The findings revealed a correlation between structural features and inhibitory potency, highlighting the importance of the difluorophenyl group in enhancing enzyme binding affinity .
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide?
A common approach involves forming the α,β-unsaturated cyanoacrylamide scaffold via Knoevenagel condensation between 2,5-difluorobenzaldehyde and cyanoacetamide derivatives. Subsequent N-alkylation with isopropylamine can yield the target compound. For amide bond formation, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) have been employed in structurally similar syntheses (e.g., amphetamine-flurbiprofen hybrids) . Critical steps include stereochemical control during condensation (to ensure the E-isomer) and purification via column chromatography or recrystallization.
Q. How can the stereochemistry and crystal structure of this compound be validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related fluorinated amides were analyzed at 100 K using Mo-Kα radiation, achieving R factors < 0.05 . Software like ORTEP-3 can visualize thermal ellipsoids and confirm bond angles/geometry . Key metrics include mean C–C bond distances (e.g., 0.002 Å in analogous structures) and resolving crystallographic disorder, if present .
Q. What in vitro assays are suitable for preliminary biological screening?
TRK kinase inhibition assays are relevant, as structurally similar difluorophenyl derivatives are patented as TRK inhibitors . Use in vitro kinase activity assays with recombinant TRK proteins, measuring IC50 values. For SIRT2 inhibition (analogous to AGK2, a cyanoacrylamide SIRT2 inhibitor), fluorometric assays with acetylated peptide substrates (e.g., α-tubulin) are recommended .
Advanced Research Questions
Q. How can molecular docking studies optimize this compound’s binding to target proteins?
Employ genetic algorithm-based docking tools like GOLD, which allows ligand conformational flexibility and partial protein flexibility. Key parameters:
- Scoring function : ChemPLP or GoldScore for kinase targets.
- Water displacement : Include tightly bound waters in the binding site .
- Validation : Re-dock co-crystallized ligands to ensure <2.0 Å RMSD from experimental poses. GOLD achieves 71% success rate in reproducing binding modes across 100 PDB complexes .
Table 1 : Example Docking Parameters for TRK Kinase
| Parameter | Setting |
|---|---|
| Genetic Algorithm | 100 runs, 10<sup>5</sup> operations |
| Scoring Function | ChemPLP |
| Binding Site Radius | 10 Å around active site |
Q. How do fluorinated substituents influence bioactivity and metabolic stability?
The 2,5-difluorophenyl group enhances metabolic stability by resisting oxidative metabolism (via fluorine’s electronegativity) and improves target binding through hydrophobic/π-π interactions. Compare with analogs like (R)-2-amino-3-(2,5-difluorophenyl)propanoic acid . Structure-activity relationship (SAR) studies should systematically vary fluorine positions and measure changes in IC50, logP, and microsomal stability.
Q. What crystallographic challenges arise during structural analysis of fluorinated acrylamides?
Fluorine’s high electron density can cause disorder in SC-XRD, particularly in ortho-substituted phenyl rings. Mitigation strategies:
- Collect data at low temperature (e.g., 100 K) to reduce thermal motion .
- Use anisotropic refinement for fluorine atoms.
- Validate with complementary techniques (e.g., <sup>19</sup>F NMR for solution-phase conformation).
Methodological Considerations
Q. How should researchers handle safety concerns during synthesis?
Refer to safety data sheets (SDS) for enamide intermediates (e.g., N-propan-2-ylprop-2-enamide), which recommend PPE (gloves, goggles) and fume hood use due to potential irritancy . For cyanide-containing intermediates, implement strict waste protocols and HCN gas detectors.
Q. What analytical techniques resolve enantiomeric purity in chiral derivatives?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is effective. For example, (R)- and (S)-enantiomers of difluorophenylalanine derivatives were resolved using hexane:isopropanol gradients . Confirm assignments with optical rotation or vibrational circular dichroism (VCD).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
